2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This compound is a pyridazinone-thiazole hybrid featuring a 2-fluoro-4-methoxyphenyl substituent on the pyridazinone core and a (2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene acetamide moiety. Its molecular formula is C₂₁H₁₆FN₅O₃S (molecular weight: 437.4 g/mol) . The fluorine atom and methoxy group on the phenyl ring enhance electron-withdrawing and hydrophilic properties, while the thiazole-pyridine linkage contributes to π-π stacking and hydrogen-bonding interactions with biological targets.
Properties
Molecular Formula |
C21H16FN5O3S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H16FN5O3S/c1-30-14-4-5-15(16(22)9-14)17-6-7-20(29)27(26-17)11-19(28)25-21-24-18(12-31-21)13-3-2-8-23-10-13/h2-10,12H,11H2,1H3,(H,24,25,28) |
InChI Key |
KHDVOMRGEWZIRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluorinated aromatic group and the thiazole ring. Common reagents used in these steps include fluorinated anilines, thioamides, and acyl chlorides. Reaction conditions often involve the use of organic solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups to the aromatic ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of 278.24 g/mol. Its structure includes:
- A pyridazine ring
- A methoxy-substituted phenyl group
- An acetamide moiety
- A fluorine atom attached to the phenyl group
- A thiazole moiety contributing to its biological activity
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Notably, it has been shown to inhibit osteoclast differentiation, which is crucial for bone resorption processes. The inhibition of cathepsin K expression, an enzyme essential for osteoclast function, suggests potential applications in treating bone-related diseases such as osteoporosis.
Study 1: Antitumor Activity Evaluation
In a study published in MDPI, researchers synthesized various derivatives based on this compound's core structure and evaluated their cytotoxic effects against cancer cell lines. The modifications to substituents significantly influenced anticancer activity, indicating a structure-activity relationship (SAR) that could guide future drug development .
Study 2: Mechanisms of Action
Further investigations have revealed that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. These findings position it as a promising candidate for further clinical development in oncology .
Osteoporosis Treatment Potential
The compound's ability to suppress osteoclast activity positions it as a potential therapeutic agent for osteoporosis. By inhibiting bone resorption, it may help maintain bone density and reduce fracture risk in affected patients .
Medicinal Chemistry
The unique structural features of this compound make it an attractive target for medicinal chemistry research. Its diverse functional groups allow for modifications that can enhance selectivity and potency against specific biological targets.
Drug Development
Given its promising biological activities, this compound is under investigation for its potential as a lead candidate in drug development programs aimed at treating cancer and bone disorders.
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound:
-
Case Study 1: Anticancer Efficacy
- Researchers synthesized derivatives and tested them against various cancer cell lines.
- Results indicated enhanced cytotoxicity correlated with specific structural modifications.
-
Case Study 2: Osteoclast Inhibition
- In vitro studies demonstrated significant inhibition of osteoclast differentiation.
- The findings support further exploration in osteoporosis treatment strategies.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s pharmacological profile and structural uniqueness are best understood through comparative analysis with analogs. Key differences in substituents, heterocyclic cores, and biological activities are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects :
- Fluorine vs. Chlorine : The 2-fluoro group in the target compound improves metabolic stability compared to chlorophenyl analogs, which exhibit higher cytotoxicity but faster clearance .
- Methoxy Positioning : 4-Methoxy substitution (vs. 3-methoxy in other derivatives) enhances antioxidant activity due to optimal steric and electronic effects .
Heterocyclic Core :
- The thiazole-pyridine moiety in the target compound increases binding affinity for kinase targets (e.g., EGFR, VEGFR) compared to phenylacetamide or triazole derivatives .
- Pyridin-3-yl in the thiazole ring improves π-stacking with aromatic residues in enzyme active sites versus pyridin-2-yl analogs .
Biological Activity: Anticancer Potential: The target compound’s IC₅₀ against HT-29 colon cancer cells is 2.1 μM, outperforming chlorophenyl (IC₅₀: 5.8 μM) and 4-methoxyphenyl (IC₅₀: 3.4 μM) analogs . Anti-inflammatory Activity: COX-2 inhibition (IC₅₀: 0.9 μM) is superior to butylphenyl derivatives (IC₅₀: 4.3 μM) due to thiazole-mediated hydrogen bonding .
Research Implications
The compound’s unique combination of fluorine, methoxy, and dual heterocycles positions it as a lead candidate for multitarget therapies. Future studies should explore:
Biological Activity
The compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.
Molecular Structure
The molecular formula of the compound is with a molar mass of 335.29 g/mol. The structure features several functional groups that contribute to its biological activity, including a pyridazine ring, a thiazole moiety, and a fluorinated aromatic ring.
| Property | Value |
|---|---|
| Molecular Formula | C15H14FN3O5 |
| Molar Mass | 335.29 g/mol |
| CAS Number | 1246047-43-7 |
| LogP | 3.4618 |
| Polar Surface Area | 71.074 Ų |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity . For instance, fluorinated derivatives of benzothiazoles have been shown to possess potent antiproliferative effects against various cancer cell lines. The mechanism often involves the formation of DNA adducts through metabolic activation, leading to cell death in sensitive cancer cells .
Case Study: Fluorinated Benzothiazoles
In a study investigating fluorinated benzothiazoles, it was found that these compounds induced the expression of cytochrome P450 enzymes in sensitive cancer cells. This metabolic activation was crucial for their antiproliferative effects, suggesting that the compound may share similar metabolic pathways .
The compound's biological activity is hypothesized to arise from its ability to interact with specific cellular targets, potentially involving:
- Enzyme Inhibition : Compounds like this may inhibit key enzymes involved in cell proliferation.
- DNA Interaction : The formation of reactive metabolites may lead to covalent binding with DNA, disrupting replication and transcription processes.
In Vitro Studies
In vitro studies using various cancer cell lines have demonstrated that the compound exhibits dose-dependent cytotoxicity. The effective concentration (EC50) values are crucial for determining its potential as an anticancer agent.
Table: Cytotoxicity Data in Cancer Cell Lines
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are essential for any potential therapeutic application. Preliminary toxicological studies should evaluate:
- Acute Toxicity : Determining lethal doses in animal models.
- Chronic Toxicity : Long-term exposure effects on vital organs.
Ongoing Research
Current research efforts are focused on optimizing the structure of this compound to enhance its efficacy while minimizing toxicity. Investigations into analogs and derivatives are underway to explore their pharmacokinetic profiles and therapeutic indices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
